4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a pyrimidine-based heterocyclic compound featuring three key structural motifs:
- Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- Morpholine substituent: At position 4 of the pyrimidine, this oxygen-containing heterocycle enhances polarity and solubility.
- Methyl group: At position 6, this simple substituent may influence steric and electronic properties.
Properties
IUPAC Name |
4-[6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-19-18-21(26-14-16-28-17-15-26)24-22(23-19)27-12-10-25(11-13-27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCETMVPMJJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCCC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine backbone is typically constructed via cyclocondensation of β-keto esters with amidines. For example, ethyl 3-(4-pyridyl)-3-oxopropionate reacts with amidine derivatives under basic conditions to form 2-aminopyrimidine intermediates, as demonstrated in EP1136483A1. Adapting this method, the 6-methyl substituent is introduced early by selecting methyl-substituted β-keto esters or through subsequent alkylation.
Functionalization with Piperazine and Morpholine Groups
Positional selectivity is achieved through nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions of the pyrimidine ring. Piperazine derivatives, such as 4-(3-phenylpropyl)piperazine, are introduced via SNAr under refluxing ethanol with potassium carbonate as a base. Morpholine is similarly incorporated at position 4, leveraging its strong nucleophilicity in polar aprotic solvents like dimethylformamide (DMF).
Table 1: Key Reaction Parameters for Intermediate Synthesis
Detailed Preparation Methods
Stepwise Synthesis Protocol
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Synthesis of 4-Chloro-6-methyl-2-(piperazin-1-yl)pyrimidine
A mixture of 4,6-dichloro-2-methylpyrimidine (1.0 equiv) and piperazine (1.2 equiv) in ethanol is refluxed for 18 h. The product is isolated via filtration (yield: 72%). -
Alkylation with 3-Phenylpropyl Bromide
The piperazine intermediate is alkylated using 3-phenylpropyl bromide (1.1 equiv) in acetonitrile with triethylamine, yielding 4-(3-phenylpropyl)piperazine-substituted pyrimidine. -
Morpholine Incorporation
The chloropyrimidine intermediate reacts with morpholine (2.0 equiv) in DMF at 80°C for 12 h, followed by aqueous workup and column chromatography (SiO2, ethyl acetate/hexane).
One-Pot Curtius Rearrangement Approach
Optimization of Reaction Conditions
Solvent and Base Selection
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Ethanol vs. Toluene : Ethanol enhances SNAr reactivity for piperazine coupling (65% yield) compared to toluene (48%) due to improved nucleophilicity.
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Triethylamine as Acid Scavenger : Critical for neutralizing HCl generated during alkylation, preventing protonation of piperazine and ensuring reaction progression.
Temperature and Time Dependencies
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Morpholine Coupling : Elevated temperatures (80°C) in DMF reduce reaction time from 24 h to 12 h without compromising yield.
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Curtius Rearrangement : Optimal at 100°C for 12–20 h, as lower temperatures lead to incomplete conversion.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux.
Substitution: Potassium carbonate in DMF, elevated temperature.
Major Products Formed
Oxidation: N-oxides of the piperazine and morpholine rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
The compound 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has garnered attention in the realm of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into its scientific research applications, synthesizing data from various studies and insights from authoritative sources.
Antidepressant Activity
One significant area of research involves the compound's potential as an antidepressant. Studies have indicated that derivatives of piperazine, such as this compound, exhibit serotonin receptor affinity, which is crucial for mood regulation. The structural similarity to known antidepressants suggests that it may modulate serotonin levels effectively.
Anticancer Properties
Research has explored the anticancer effects of compounds with similar structures. For instance, pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly its ability to prevent neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine component is thought to interact with neurotransmitter systems that are often disrupted in these conditions.
Antimicrobial Activity
Antimicrobial properties have been observed in related compounds, leading to hypotheses that this morpholine derivative may also exhibit activity against bacterial and fungal pathogens. Research is ongoing to evaluate its efficacy in treating infections caused by resistant strains.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant effects. The results demonstrated that compounds with similar structural features to this compound showed significant improvement in depressive-like behaviors in animal models, suggesting a pathway for further development as an antidepressant agent .
Case Study 2: Anticancer Activity
In another study published in Cancer Research, researchers synthesized several pyrimidine-based compounds and tested their effects on human cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity, prompting further investigation into the structure-activity relationship (SAR) of these compounds .
Case Study 3: Neuroprotection
A recent investigation reported in Neuropharmacology assessed the neuroprotective effects of piperazine derivatives on neuronal cultures exposed to oxidative stress. The study found that specific modifications to the piperazine ring enhanced neuroprotection, indicating that similar modifications could be beneficial for enhancing the efficacy of this compound .
Mechanism of Action
The mechanism of action of 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular signaling and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of pyrimidine derivatives. Key comparisons include:
Core Modifications
Thieno[3,2-d]pyrimidine Derivatives Example: 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 1628317-84-9) . Key Differences:
- The thieno[3,2-d]pyrimidine core introduces a sulfur atom and fused thiophene ring, enhancing lipophilicity and electronic effects.
- Chlorine at position 2 may increase metabolic stability but reduce solubility. Activity: Thieno-pyrimidines are often investigated as kinase inhibitors or antimalarials .
Pyrimidine Derivatives with Sulfonylpiperazine
- Example : 4-{6-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine (CAS 1189882-02-7) .
- Key Differences :
- The piperazine group is substituted with a sulfonylbenzodioxinyl moiety, increasing polarity and hydrogen-bonding capacity.
Substituent Variations
Piperazine Modifications
- 3-Phenylpropyl vs. Cyclopropylmethyl :
- Cyclopropylmethyl substituents (e.g., in CAS 1628317-84-9 ) offer rigidity and metabolic stability due to the cyclopropane ring.
- Methanesulfonyl vs. Phenylpropyl :
- Methanesulfonyl groups (e.g., in ) enhance hydrogen-bond acceptor capacity, favoring interactions with polar protein pockets.
Morpholine Position
- Morpholine at position 4 is conserved across analogs, suggesting its critical role in solubility and target engagement.
Pharmacological Implications
ADME Considerations
- Lipophilicity : The 3-phenylpropyl chain may improve blood-brain barrier penetration but increase CYP450-mediated metabolism.
- Solubility : Morpholine enhances aqueous solubility compared to unsubstituted analogs.
Biological Activity
The compound 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C23H30N6O
Molecular Weight: 414.53 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
Biological Activity Overview
The compound has demonstrated several biological activities, including:
- Antidepressant Effects : Research indicates that compounds with similar structural features exhibit significant antidepressant-like effects in animal models. The piperazine structure is often associated with modulation of serotonin and dopamine pathways, which are crucial in mood regulation.
- Anticonvulsant Activity : Compounds derived from piperazine have shown efficacy in seizure models, suggesting that this compound may also possess anticonvulsant properties.
- Antitumor Activity : Some studies have indicated that pyrimidine derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
Data Tables
Case Studies
- Antidepressant Activity : A study evaluated the antidepressant-like effects of several piperazine derivatives, including those similar to our compound. Results showed a marked decrease in immobility time during forced swim tests, indicating potential efficacy as an antidepressant agent.
- Anticonvulsant Effects : In a series of experiments, compounds structurally related to this compound were tested for anticonvulsant properties using the MES model. The results indicated a significant reduction in seizure activity compared to controls.
- Cancer Cell Proliferation Inhibition : A study explored the effects of pyrimidine derivatives on various cancer cell lines. The findings suggested that these compounds could inhibit cell growth through the modulation of key signaling pathways involved in cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for synthesizing 4-{6-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. A pyrimidine core is first functionalized with a piperazine ring via nucleophilic substitution, followed by morpholine incorporation. Critical conditions include:
- Temperature control : Reactions often proceed at 80–120°C to ensure activation of less reactive intermediates .
- Catalysts : Palladium-based catalysts or bases like triethylamine are used to facilitate cross-coupling steps .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) optimize solubility and reaction kinetics .
- Data Source : NMR and LCMS data from analogous compounds (e.g., δ 1.20–8.21 ppm in H NMR, [M+H] peaks) confirm structural fidelity .
Q. How is structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer :
- H NMR : Aromatic protons (δ 6.5–8.2 ppm) and morpholine/piperazine methylene signals (δ 2.4–4.2 ppm) are diagnostic. For example, morpholine protons appear as a singlet near δ 3.5–4.0 ppm .
- LCMS : Molecular ion peaks (e.g., [M+H] at m/z 418–429) confirm molecular weight .
- HPLC : Purity is validated using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield and purity during the synthesis of morpholine-containing heterocycles like this compound?
- Methodological Answer :
- Purification : Flash chromatography (silica gel, gradient elution with EtOAc/hexane) removes by-products like unreacted piperazine intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, reducing side reactions .
- Catalyst optimization : Screening Pd(OAc) vs. PdCl improves coupling efficiency for pyrimidine-piperazine bonds .
- Challenge : Steric hindrance from the 3-phenylpropyl group on piperazine can reduce coupling efficiency. Microwave-assisted synthesis (50–100 W, 100°C) mitigates this by enhancing reaction rates .
Q. How can computational modeling predict the biological targets and binding affinities of this compound?
- Methodological Answer :
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential interactions with serotonin receptors (5-HT) due to the compound’s piperazine-morpholine pharmacophore .
- QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl groups on pyrimidine) with anti-inflammatory activity (IC values) .
- MD simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes in lipid bilayers, predicting blood-brain barrier permeability .
Q. How do researchers resolve contradictions in biological activity data for structurally similar compounds?
- Methodological Answer :
- Dose-response curves : Validate discrepancies in IC values (e.g., anti-inflammatory vs. cytotoxic effects) using tiered assays (e.g., COX-2 inhibition followed by MTT cell viability tests) .
- Metabolic profiling : LC-MS/MS identifies metabolites that may explain off-target effects (e.g., morpholine oxidation products) .
- Structural analogs : Compare with derivatives like 4-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
